molecular formula C9H8N2O2 B169373 7-methyl-4-nitro-1H-indole CAS No. 10553-07-8

7-methyl-4-nitro-1H-indole

Cat. No. B169373
CAS RN: 10553-07-8
M. Wt: 176.17 g/mol
InChI Key: PGDQJLNWTYACPC-UHFFFAOYSA-N
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Description

“7-methyl-4-nitro-1H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many important synthetic drug molecules .


Molecular Structure Analysis

The molecular formula of “7-methyl-4-nitro-1H-indole” is C9H8N2O2 . The structure of indole derivatives can be viewed using computational methods .


Physical And Chemical Properties Analysis

The physical form of “7-methyl-4-nitro-1H-indole” is solid . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nitration and Oxidative Dimerization : Research by Keawin et al. (2005) explored the nitration of dimethoxyindoles, leading to the formation of nitro-indoles, like 7-methyl-4-nitro-1H-indole, under specific conditions. These substances undergo oxidative dimerization in certain cases, demonstrating their reactivity and potential in chemical synthesis (Keawin, Rajviroongit, & Black, 2005).

  • Synthesis and Characterization in Aqueous Solution : Rajagopal et al. (2003) investigated the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a compound related to 7-methyl-4-nitro-1H-indole, and its aqueous solution chemistry. This study contributes to understanding the behavior of similar nitro-indole compounds in various environments (Rajagopal, Brooks, Nguyen, & Novak, 2003).

Pharmaceutical and Biological Applications

  • Antiproliferative Potency in Cancer Research : A study by Fawzy et al. (2018) synthesized new indole derivatives and tested their antiproliferative potency on cancer cell lines. These derivatives, which include structures akin to 7-methyl-4-nitro-1H-indole, demonstrate potential in cancer research, particularly in understanding cell death mechanisms (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).

  • Antimicrobial and Anti-inflammatory Studies : Narayana et al. (2009) explored the synthesis of heterocycles derived from nitroindole carbohydrazides, similar to 7-methyl-4-nitro-1H-indole, and their antimicrobial, antiinflammatory, and antiproliferative activities. These studies highlight the potential therapeutic applications of nitro-indoles in treating various diseases (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Safety And Hazards

The safety information for “7-methyl-4-nitro-1H-indole” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions for “7-methyl-4-nitro-1H-indole” could involve further exploration of its therapeutic potential and development of new useful derivatives.

properties

IUPAC Name

7-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8(11(12)13)7-4-5-10-9(6)7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDQJLNWTYACPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611426
Record name 7-Methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-nitro-1H-indole

CAS RN

10553-07-8
Record name 7-Methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Takahashi, K Maeda, Y Asano… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 1-benzylindole-based TRβ agonists were prepared and evaluated. Compounds 11b′ and 11c′ were found to have cholesterol-lowering in a rat model with marginal …
Number of citations: 9 www.sciencedirect.com
真壁秀文, 藤田智之 - soar-ir.repo.nii.ac.jp
脂質異常症は動脈硬化発症の危険因子であり, 脳卒中や心筋梗塞など命に係わる重篤な病気を引き起こすࠋ 甲状腺ホルモン㸦TH) には脂質低下作用があり, 古くからTH 誘導体を脂質異常症の…
Number of citations: 2 soar-ir.repo.nii.ac.jp

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